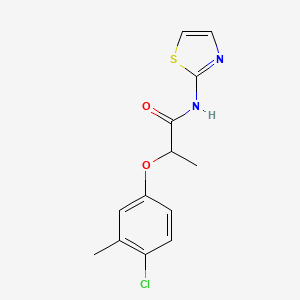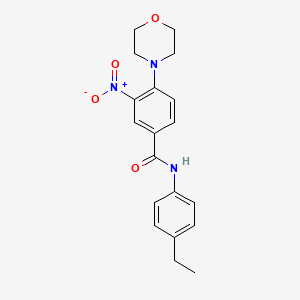![molecular formula C19H33ClN2O B4409539 1-[4-(3-Tert-butylphenoxy)butyl]-4-methylpiperazine;hydrochloride](/img/structure/B4409539.png)
1-[4-(3-Tert-butylphenoxy)butyl]-4-methylpiperazine;hydrochloride
Übersicht
Beschreibung
1-[4-(3-Tert-butylphenoxy)butyl]-4-methylpiperazine;hydrochloride is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a piperazine ring substituted with a tert-butylphenoxy group and a butyl chain, making it an interesting subject for chemical studies.
Vorbereitungsmethoden
The synthesis of 1-[4-(3-Tert-butylphenoxy)butyl]-4-methylpiperazine;hydrochloride typically involves several steps:
Condensation Reaction: The initial step involves the condensation of 3-tert-butylphenol with an appropriate butyl halide to form 4-(3-tert-butylphenoxy)butyl halide.
Nucleophilic Substitution: The resulting halide undergoes nucleophilic substitution with 4-methylpiperazine to yield 1-[4-(3-tert-butylphenoxy)butyl]-4-methylpiperazine.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Analyse Chemischer Reaktionen
1-[4-(3-Tert-butylphenoxy)butyl]-4-methylpiperazine;hydrochloride can undergo various chemical reactions:
Oxidation: The phenoxy group can be oxidized to form corresponding quinones under strong oxidizing conditions.
Reduction: The compound can be reduced to form simpler derivatives, although this is less common.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles, leading to a wide range of derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and amine.
Wissenschaftliche Forschungsanwendungen
1-[4-(3-Tert-butylphenoxy)butyl]-4-methylpiperazine;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of neuropharmacology.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of 1-[4-(3-Tert-butylphenoxy)butyl]-4-methylpiperazine;hydrochloride involves its interaction with specific molecular targets. The compound is believed to interact with receptors in the central nervous system, potentially modulating neurotransmitter activity. The exact pathways and molecular targets are still under investigation, but it is thought to influence pathways related to dopamine and serotonin.
Vergleich Mit ähnlichen Verbindungen
1-[4-(3-Tert-butylphenoxy)butyl]-4-methylpiperazine;hydrochloride can be compared with similar compounds such as:
1-[4-(3-tert-butylphenoxy)butyl]-1H-imidazole hydrochloride: This compound has a similar structure but features an imidazole ring instead of a piperazine ring.
4-tert-Butylphenol: A simpler compound that serves as a precursor in the synthesis of more complex derivatives.
2,4,6-Tri-tert-butylphenol: Another related compound known for its antioxidant properties.
Each of these compounds has unique properties and applications, making this compound a valuable addition to the family of tert-butylphenoxy derivatives.
Eigenschaften
IUPAC Name |
1-[4-(3-tert-butylphenoxy)butyl]-4-methylpiperazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O.ClH/c1-19(2,3)17-8-7-9-18(16-17)22-15-6-5-10-21-13-11-20(4)12-14-21;/h7-9,16H,5-6,10-15H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCHSQXDHQRXCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)OCCCCN2CCN(CC2)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-(2-Prop-2-enoxyphenoxy)propyl]morpholine;hydrochloride](/img/structure/B4409460.png)
![methyl 4-{2-[(3-chlorophenyl)amino]-2-oxoethoxy}-3-methoxybenzoate](/img/structure/B4409476.png)
![5-Chloro-2-[2-[2-(4-methylpiperazin-1-yl)ethoxy]ethoxy]benzaldehyde;hydrochloride](/img/structure/B4409487.png)

![4-[2-[2-(4-Propoxyphenoxy)ethoxy]ethyl]morpholine;hydrochloride](/img/structure/B4409498.png)

![4-[3-(2,6-Dimethylmorpholin-4-yl)propoxy]benzonitrile;hydrochloride](/img/structure/B4409505.png)
![N-[2-(4-methylphenoxy)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4409513.png)



![4-[3-(4-Methylpiperazin-1-yl)propoxy]benzonitrile;hydrochloride](/img/structure/B4409546.png)
![[2-[[2-(Piperidine-1-carbonyl)phenyl]carbamoyl]phenyl] acetate](/img/structure/B4409554.png)
![4-ethyl-3-(2-furyl)-5-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-4H-1,2,4-triazole](/img/structure/B4409565.png)
